N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-[(3-Methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a complex molecular architecture. The compound comprises:
- Ethanediamide core: A central oxamide scaffold (N-C(=O)-C(=O)-N), which is known for its hydrogen-bonding capacity and conformational rigidity .
- 3-Methoxyphenylmethyl group: Aromatic substitution at the N'-position, which may enhance lipophilicity and influence π-π stacking interactions.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-31-21-9-4-6-18(14-21)15-26-24(29)25(30)27-16-22(23-10-5-13-32-23)28-12-11-19-7-2-3-8-20(19)17-28/h2-10,13-14,22H,11-12,15-17H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPSAPJDJGPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations :
- The phthalimide core (in ) is rigid and planar, favoring crystallinity, whereas the ethanediamide core offers flexibility due to rotational freedom around the C-N bonds.
- Thiophene and tetrahydroisoquinoline groups in the target compound may enhance redox activity compared to the chloro-phenyl substituents in .
Comparison :
- The acetamide derivative in achieved high yields (90.2%) under reflux with triethylamine, suggesting similar conditions could optimize the target compound’s synthesis.
Computational and Crystallographic Analysis
Table 3: Computational and Structural Metrics
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